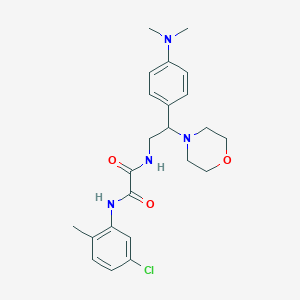

N1-(5-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O3/c1-16-4-7-18(24)14-20(16)26-23(30)22(29)25-15-21(28-10-12-31-13-11-28)17-5-8-19(9-6-17)27(2)3/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXLTTAASPENSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H22ClN3O2

- Molecular Weight : 359.8 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dimethylamino group allows for enhanced binding affinity due to its electron-donating properties, which can stabilize interactions with target proteins. The oxalamide moiety may facilitate hydrogen bonding and contribute to the compound's overall stability and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. It has been observed to inhibit cell proliferation by targeting the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in significant cell cycle arrest and apoptosis. The mechanism involved the downregulation of Akt signaling pathways, leading to increased JNK phosphorylation, which is critical for apoptosis induction.

Case Study 2: Antimicrobial Screening

In vitro assays showed that this compound exhibited inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined, indicating its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-thiophen-3-ylpentyl)oxalamide | Structure | Anticancer, PI3K/Akt inhibition |

| N1-(3-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide | Structure | Antimicrobial properties |

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound in synthetic chemistry research?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of key functional groups (e.g., morpholinoethyl, dimethylaminophenyl). Compare chemical shifts with structurally analogous oxalamides, such as the 2.3–3.2 ppm range for morpholine protons and 6.8–7.5 ppm for aromatic protons .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities. Impurity thresholds should align with pharmacopeial standards (<0.5% total impurities) .

- Mass Spectrometry (MS): High-resolution ESI-MS can confirm the molecular ion ([M+H]) and detect fragmentation patterns consistent with the oxalamide backbone .

Table 1: Key Spectroscopic Parameters

| Technique | Target Signals | Reference Values |

|---|---|---|

| -NMR | Morpholinoethyl protons | δ 2.8–3.2 (multiplet) |

| HPLC Retention Time | Purity assessment | 12–14 min (gradient) |

| HRMS (ESI) | [M+H] | m/z calculated: 468.2 |

Q. What are the critical considerations for designing a scalable synthetic route for this compound while minimizing byproduct formation?

Answer:

- Stepwise Condensation: Follow protocols for oxalamide synthesis via sequential coupling of amine intermediates. For example, react 5-chloro-2-methylaniline with oxalyl chloride, followed by reaction with the morpholinoethyl-dimethylaminophenyl intermediate .

- Byproduct Mitigation: Monitor reaction temperature (maintain <60°C to avoid decomposition) and use anhydrous solvents (e.g., toluene) to suppress hydrolysis. Phosphorus pentachloride (PCl) can enhance imidoyl chloride formation, reducing unreacted starting material .

- Purification: Utilize column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Impurity profiles should be validated against pharmacopeial limits (e.g., ≤0.1% for individual impurities) .

Advanced Research Questions

Q. How should researchers resolve discrepancies in the compound’s inhibitory activity observed across different kinase assay platforms?

Answer:

- Assay Standardization: Validate kinase assays using a common positive control (e.g., staurosporine) and ensure consistent ATP concentrations (1–10 µM). Discrepancies may arise from variations in enzyme isoforms or buffer conditions (e.g., Mg concentration) .

- Structural-Activity Analysis: Perform molecular docking studies to assess binding mode differences. The morpholinoethyl group may exhibit conformational flexibility, affecting interactions with kinase ATP-binding pockets .

- Data Normalization: Use Z-factor statistical analysis to evaluate assay robustness. Activity differences >30% between platforms warrant re-evaluation of impurity profiles (e.g., residual solvents or unreacted intermediates) .

Q. What strategies are effective in elucidating metabolic stability discrepancies between in vitro hepatocyte models and in vivo pharmacokinetic studies?

Answer:

- In Vitro-In Vivo Correlation (IVIVC): Compare metabolic pathways using human liver microsomes (HLM) and primary hepatocytes. The compound’s dimethylaminophenyl group may undergo CYP3A4-mediated N-demethylation in vitro, but this pathway could be saturated in vivo due to high protein binding .

- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites. For example, hydroxylation at the morpholino ring or glucuronidation of the oxalamide moiety may explain stability variations .

- Pharmacokinetic Modeling: Apply compartmental modeling to account for tissue distribution differences. The compound’s logP (~3.5) suggests high membrane permeability, but efflux transporters (e.g., P-gp) may limit bioavailability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.